![molecular formula C23H21N5O2 B2683961 3-methyl-5-{4-phenyl-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole CAS No. 1904225-70-2](/img/structure/B2683961.png)
3-methyl-5-{4-phenyl-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-5-{4-phenyl-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole is a complex heterocyclic compound. It features a unique structure that combines a pyrazole ring, a pyrrolidine ring, and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mécanisme D'action
Pyrazoles
Pyrazoles and their derivatives have attracted particular attention because they have a wide variety of biological activities . Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines , and several drugs that have pyrazoles in their structure have been approved for the treatment of different types of cancer .
Oxadiazoles
Oxadiazoles are another class of compounds that have been shown to have diverse pharmacological effects . Some oxadiazole derivatives have been shown to have potent antileishmanial and antimalarial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-{4-phenyl-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole typically involves multi-step reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Synthesis of the pyrrolidine ring: This involves the cyclization of appropriate amines with aldehydes or ketones.
Construction of the oxadiazole ring: This is often done by cyclization of acylhydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially yielding reduced oxadiazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can exhibit different biological activities.
Applications De Recherche Scientifique
3-methyl-5-{4-phenyl-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine: It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-amine: A simpler pyrazole derivative with similar biological activities.
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol: Another oxadiazole derivative with potential medicinal applications.
1,3-diphenyl-1H-pyrazol-4-yl: A pyrazole derivative with structural similarities.
Uniqueness
What sets 3-methyl-5-{4-phenyl-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole apart is its combination of three different heterocyclic rings in a single molecule. This unique structure contributes to its diverse biological activities and makes it a valuable compound for further research and development.
Propriétés
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-16-25-22(30-26-16)21-15-27(14-20(21)17-7-3-2-4-8-17)23(29)18-9-5-10-19(13-18)28-12-6-11-24-28/h2-13,20-21H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGYPAFZCJISJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
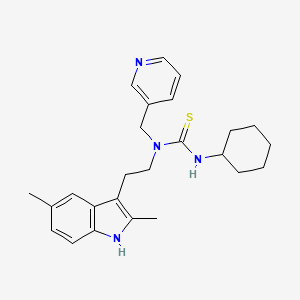

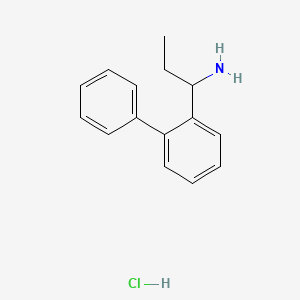
![rac-1-[(1R,3S,5s)-3,5-bis(aminomethyl)cyclohexyl]methanaminetrihydrochloride](/img/structure/B2683884.png)
![5-[(3,4-Dichlorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2683887.png)
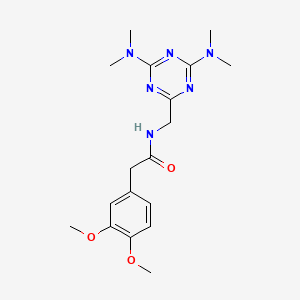
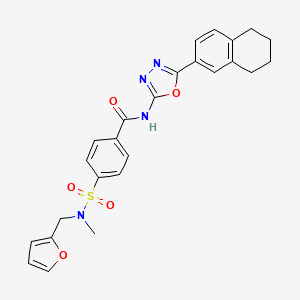
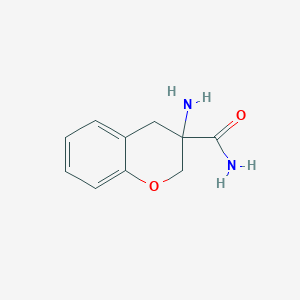
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2683895.png)
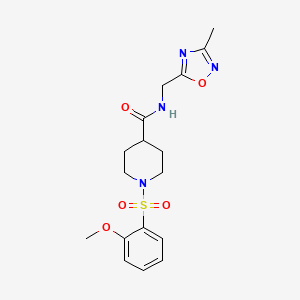
![2-[(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2683898.png)
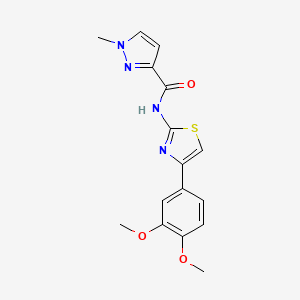
![rac-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2683900.png)
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide](/img/structure/B2683901.png)
